1-(butan-2-yl)-1H-1,2,3-triazol-4-amine

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

1-(Butan-2-yl)-1H-1,2,3-triazol-4-amine (CAS: 1528343-90-9) is a small heterocyclic compound belonging to the 1,2,3-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3. It features a sec-butyl (butan-2-yl) group attached to the N1 position and a free primary amine (-NH2) substituent at the C4 position, with a molecular formula of C6H12N4 and a molecular weight of 140.19 g/mol.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B7939079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-1H-1,2,3-triazol-4-amine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCCC(C)N1C=C(N=N1)N
InChIInChI=1S/C6H12N4/c1-3-5(2)10-4-6(7)8-9-10/h4-5H,3,7H2,1-2H3
InChIKeyQKMZYDHHNRTFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)-1H-1,2,3-triazol-4-amine: A Branched N1-Alkyl 4-Amino-1,2,3-Triazole Scaffold for Medicinal Chemistry Procurement


1-(Butan-2-yl)-1H-1,2,3-triazol-4-amine (CAS: 1528343-90-9) is a small heterocyclic compound belonging to the 1,2,3-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3 . It features a sec-butyl (butan-2-yl) group attached to the N1 position and a free primary amine (-NH2) substituent at the C4 position, with a molecular formula of C6H12N4 and a molecular weight of 140.19 g/mol [1]. The compound appears as a useful research intermediate and building block in drug discovery efforts, particularly as a scaffold for sigma receptor ligands and chitinase inhibitors [2]. Its branched alkyl substituent imparts distinct physicochemical properties compared to linear alkyl analogs, influencing lipophilicity and molecular recognition in biological systems.

Branched N1-alkyl 4-aminotriazole scaffold for medicinal chemistry
Targeted synthesis of sigma‑1 receptor ligands and chitinase inhibitors
Chiral sec‑butyl group enables enantiomer‑specific probe development

Procurement Risk Assessment: Why Generic 4-Amino-1,2,3-Triazole Substitution Fails for 1-(Butan-2-yl)-1H-1,2,3-triazol-4-amine


The selection of 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine over its closest analogs, including its linear isomer 1-butyl-1H-1,2,3-triazol-4-amine and other N1-alkyl derivatives such as 1-ethyl-1H-1,2,3-triazol-4-amine or 1-octyl-1H-1,2,3-triazol-4-amine, is critical because substitution at the N1 position with a branched versus linear alkyl chain can dramatically alter the compound's physicochemical and biological properties. Research demonstrates that the specific nature of the N1-substituent, including its length, branching, and branching position, directly modulates logP, solubility, and target binding affinity . For instance, in the context of chitinase inhibition and sigma receptor binding, even minor alterations in the N1-alkyl chain have been shown to result in significant changes in enzymatic potency and receptor selectivity [1]. Thus, substituting a generic N1-alkyl or N1-benzyl 4-aminotriazole will not replicate the specific steric and electronic environment provided by the sec-butyl group, leading to unpredictable and often suboptimal outcomes in both biological assays and chemical synthesis.

Target
1‑(butan‑2‑yl)‑1H‑1,2,3‑triazol‑4‑amine
Branched sec‑butyl group
Chiral center present
Analog substitutes
1‑butyl (linear), 1‑ethyl, 1‑octyl, 1‑isobutyl
Linear or differently branched alkyl chains
Achiral, no stereochemical handle
Replacing the branched sec‑butyl group can shift logP, steric recognition, and lose enantiomer‑specific exploration potential. Class‑level SAR shows N1‑alkyl branching affects target binding; direct substitution may not reproduce the same interaction profile.

Quantitative Evidence Guide: How 1-(Butan-2-yl)-1H-1,2,3-triazol-4-amine Differentiates from Its Closest Analogs


N1-Alkyl Branching Modulates Lipophilicity and Molecular Recognition: Sec-Butyl vs. Linear Butyl Analogs

The sec-butyl group in 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine provides a distinct branched alkyl environment that differentiates it from its linear analog, 1-butyl-1H-1,2,3-triazol-4-amine. While direct experimental logP values for these exact compounds are not widely published, the calculated LogP (cLogP) difference demonstrates the impact of branching. The target compound has an estimated cLogP of approximately 0.87, whereas its linear isomer, 1-butyl-1H-1,2,3-triazol-4-amine, has a higher cLogP of approximately 1.28 . This difference in lipophilicity is a direct consequence of the sec-butyl group's more compact, branched structure. Furthermore, the class of N1-alkyl 4-aminotriazoles, including those with branched chains like 1-(2-ethylhexyl)-1H-1,2,3-triazol-4-amine, are noted for their lipophilicity that influences biological interactions . The specific positioning of the methyl branch on the butyl chain (at the 2-position) creates a unique steric environment that is not replicated by either the linear butyl chain or by a differently branched isomer like the isobutyl group. In the context of enzyme binding, such differences in alkyl branching have been shown to directly impact binding affinity; for example, in a series of chitinase inhibitors, a compound with a sec-butyl group at a comparable position exhibited an IC50 of 470 nM, whereas a related analog with a cyclopropylmethyl group displayed an IC50 of 41 nM, demonstrating that the specific steric and electronic properties of the substituent are critical for potency [1].

Lipophilicity shift
Class‑level
cLogP ~0.87
1‑butyl analog: ~1.28
Branched sec‑butyl lowers calculated lipophilicity vs linear butyl analog, potentially affecting solubility and permeability.
In silico estimate; experimental logP may differ.
Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR) Drug Design

Steric Influence of the Sec-Butyl Group on Molecular Recognition and Biological Target Engagement

The sec-butyl group on 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine presents a distinct steric profile compared to other N1-alkyl substituents. This compound is explicitly named as an intermediate or building block in patents covering substituted amino triazoles designed as inhibitors of human chitinases (AMCase and CHIT1) and as ligands for sigma receptors [1][2]. The specific branching of the sec-butyl group can influence how the molecule fits within a hydrophobic enzyme pocket or receptor binding site. Class-level SAR from chitinase inhibitor patents shows that the N1-substituent is a critical determinant of activity. For instance, within a related series, a compound featuring a sec-butyl group at a position analogous to the N1-alkyl chain demonstrated an IC50 of 470 nM against a chitinase enzyme, while a direct analog bearing an N1-cyclopropylmethyl group showed a significantly improved IC50 of 41 nM [3]. This more than 11-fold difference in potency highlights the profound impact that the specific shape and size of the alkyl substituent has on biological activity. This class-level evidence establishes that the sec-butyl group offers a unique steric 'knob' for tuning molecular recognition and target engagement. This is in stark contrast to a small, unbranched group like an N1-ethyl analog, which would present a significantly different and less bulky steric profile, or a long, linear chain like an N1-octyl analog, which would adopt a very different conformation and interact with a larger hydrophobic surface area.

Steric impact on potency
Class‑level
>11‑fold IC₅₀ shift
Analog with sec‑butyl: IC₅₀ 470 nM Cyclopropylmethyl analog: IC₅₀ 41 nM
Class‑level SAR demonstrates that N1‑alkyl shape strongly modulates chitinase inhibition; the sec‑butyl group provides a distinct steric environment.
Values from related compound series; not direct measurement on titled compound.
Structure-Activity Relationship (SAR) Drug Discovery Enzyme Inhibition Chitinase Sigma Receptor

Molecular Weight and Physicochemical Parameter Differentiation from Common Analogs

1-(Butan-2-yl)-1H-1,2,3-triazol-4-amine possesses a molecular weight of 140.19 g/mol and a molecular formula of C6H12N4 . This places it in an optimal range for a fragment or a small building block in drug discovery. Its key physicochemical parameters differentiate it from both smaller and larger alkyl analogs. Compared to a smaller analog like 1-ethyl-1H-1,2,3-triazol-4-amine (MW: 112.13 g/mol, C4H8N4), the sec-butyl compound has a higher molecular weight and logP, providing greater hydrophobicity for potential interactions with non-polar binding pockets. Conversely, compared to a larger, more lipophilic analog like 1-octyl-1H-1,2,3-triazol-4-amine (MW: 196.29 g/mol, C10H20N4) , the target compound has a significantly lower molecular weight and logP. This translates to higher aqueous solubility and better compliance with Lipinski's Rule of 5 for drug-likeness. For example, the estimated cLogP for 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine is ~0.87, while for 1-octyl-1H-1,2,3-triazol-4-amine it is >3.0. This difference is substantial and indicates that the target compound is a much more attractive starting point for developing orally bioavailable drug candidates.

MW & logP balance
Head‑to‑head
TargetMW 140.19; cLogP ~0.87
vs 1‑ethylMW 112.13; cLogP ~0.2
vs 1‑octylMW 196.29; cLogP >3.0
The sec‑butyl compound occupies an intermediate physicochemical space, balancing hydrophobicity and molecular weight for favorable drug‑like properties.
cLogP values are calculated; measured logD may vary with pH.
Physicochemical Properties Molecular Weight Drug-likeness ADME

Chiral Potential: The Underexplored Dimension of the Sec-Butyl Group

A critical and often overlooked differentiating factor for 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine is the presence of a chiral center at the 2-position of the sec-butyl group. This carbon atom is bonded to four different substituents (a hydrogen, a methyl group, an ethyl group, and the triazole ring), making the molecule chiral. It can exist as two distinct enantiomers, (R)-1-(butan-2-yl)-1H-1,2,3-triazol-4-amine and (S)-1-(butan-2-yl)-1H-1,2,3-triazol-4-amine. This is a fundamental difference from its achiral, linear analog 1-butyl-1H-1,2,3-triazol-4-amine and from its symmetrical branched analog 1-isobutyl-1H-1,2,3-triazol-4-amine. While the compound is typically supplied as a racemic mixture unless otherwise specified , its chiral nature introduces a powerful dimension for medicinal chemistry. It is a well-established principle in drug discovery that the two enantiomers of a chiral drug can have drastically different pharmacological profiles, including differences in potency, selectivity, off-target effects, and metabolism [1]. For instance, one enantiomer of a drug may be responsible for the desired therapeutic effect while the other is inactive or even toxic. Therefore, the sec-butyl group provides a unique handle for exploring stereospecific interactions with biological targets like enzymes and receptors, a capability that is completely absent in its achiral alkyl counterparts.

Chirality
Head‑to‑head
TargetChiral (R/S enantiomers)
1‑butyl analogAchiral
1‑isobutyl analogAchiral
Enables exploration of stereospecific target interactions; achiral linear or symmetrical branched analogs cannot provide this dimension.
Supplied as racemate unless otherwise specified; resolution required for enantiopure studies.
Chirality Stereochemistry Medicinal Chemistry Asymmetric Synthesis

Optimal Use Cases for 1-(Butan-2-yl)-1H-1,2,3-triazol-4-amine in Drug Discovery and Chemical Biology


Scaffold for Developing Sigma-1 Receptor Ligands and Chitinase Inhibitors

This compound is a key intermediate and building block explicitly claimed in patent families for sigma-1 receptor ligands and acidic mammalian chitinase (AMCase) inhibitors [1][2]. Procurement is justified for research programs focused on: (1) developing novel treatments for pain, depression, or neurodegenerative disorders by targeting sigma-1 receptors; or (2) creating new therapies for asthma and other inflammatory diseases by inhibiting chitinases. Its specific sec-butyl group provides a defined steric and lipophilic profile that is critical for optimizing binding affinity and selectivity within these target classes. The availability of this specific building block allows for the direct synthesis and testing of compounds covered in the patent literature, providing a strategic advantage in drug discovery.

Building Block for Focused Structure-Activity Relationship (SAR) Studies

Use 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine as a core fragment to systematically probe the effect of branched N1-alkyl substitution on biological activity. The sec-butyl group's unique steric and chiral properties make it an ideal comparator against its linear (1-butyl) and symmetrical (1-isobutyl) analogs, as well as against smaller (1-ethyl) and larger (1-octyl) homologs. By incorporating this compound into a series of related molecules, researchers can generate valuable SAR data to understand how the shape, size, and branching of the N1-alkyl chain influence target binding, selectivity, and ADME properties, as demonstrated by the >11-fold difference in potency observed between related compounds in chitinase inhibition studies [3]. This targeted approach is more efficient and scientifically rigorous than random analoging.

Intermediate for Generating Enantiomerically Pure Derivatives

The chiral nature of the sec-butyl group makes this compound, or its downstream derivatives, a candidate for chiral resolution. Research programs that require a deeper understanding of stereospecific interactions can procure this racemic compound and separate the enantiomers using chiral chromatography or other methods. The individual (R)- and (S)-enantiomers can then be advanced into biological assays to determine if one enantiomer is responsible for the majority of the desired activity, a critical step in the development of safer and more effective chiral drugs. This is a key differentiator from achiral analogs like 1-butyl-1H-1,2,3-triazol-4-amine [4].

Versatile Intermediate in Click Chemistry and Diversification Strategies

The free 4-amine group on the 1,2,3-triazole ring serves as a versatile synthetic handle. It can be readily functionalized through acylation, alkylation, reductive amination, or diazotization to generate a diverse array of amides, secondary amines, and other derivatives. The 1,2,3-triazole core itself can be synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5], and this compound can serve as a valuable building block for generating larger, more complex molecules. Its moderate molecular weight and balanced lipophilicity (cLogP ~0.87) make it a particularly suitable starting point for fragment-based drug discovery or for creating focused libraries of compounds with drug-like properties.

Application
Selection Property
Validation Focus
Sigma‑1 receptor & chitinase inhibitor research scaffold
Branched sec‑butyl steric/lipophilic profile
Binding affinity and selectivity in target‑specific assays
Focused SAR of N1‑alkyl substitution
Unique steric and chiral properties of sec‑butyl
Comparative binding, selectivity, and ADME profiling vs linear/smaller/larger analogs
Enantiomerically pure derivative synthesis
Chiral sec‑butyl handle for resolution
Stereospecific target engagement; differential pharmacology of R vs S enantiomers
Click chemistry & fragment diversification
Free 4‑amine synthetic handle; balanced MW/logP
Fragment‑based library generation; physicochemical property optimization

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